3-Hexanone, 5-hydroxy-2,2,5-trimethyl-

Description

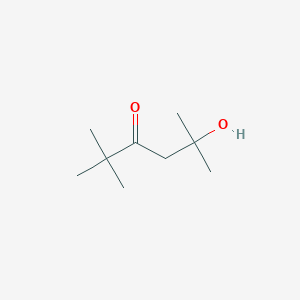

The compound 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- is an aliphatic ketone derivative with a hydroxyl group and three methyl substituents at positions 2, 2, and 5 on the hexanone backbone. These compounds are typically used as intermediates in organic synthesis, solvents, or in industrial applications due to their volatility and reactivity .

Properties

CAS No. |

14705-23-8 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

5-hydroxy-2,2,5-trimethylhexan-3-one |

InChI |

InChI=1S/C9H18O2/c1-8(2,3)7(10)6-9(4,5)11/h11H,6H2,1-5H3 |

InChI Key |

KWRSZLJIANZKIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- involves the reaction of 5-methyl-2-hexanone with sulfuryl chloride to produce 3-chloro-5-methyl-2-hexanone. This intermediate is then converted to 3-acetoxy ketone, which is subsequently hydrolyzed to yield a mixture of 2-hydroxy-5-methyl-3-hexanone and 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Hexanone, 5-hydroxy-2,2,5-trimethyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

3-Hexanone, 5-hydroxy-2,2,5-trimethyl- has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

Structural and Functional Differences

- Methyl groups at C2 and C5 introduce steric hindrance, reducing reactivity in nucleophilic reactions compared to less-substituted analogs like 3-hexanone . The nitro group in 3-hexanone, 2,5-dimethyl-4-nitro- (CAS 59906-54-6) significantly alters reactivity, making it suitable for electrophilic substitution reactions .

Toxicity and Exposure Limits

- 3-Hexanone (CAS 589-38-8) has a proposed Acceptable Occupational Exposure Limit (AOEL) of 67 ppm, based on extrapolation from pentanones (e.g., 2-pentanone TLV-TWA: 200 ppm) .

- Hydroxy- and methyl-substituted derivatives (e.g., 5-hydroxy-2-methyl-) may exhibit lower volatility and different toxicity profiles due to increased polarity, though specific data are lacking in the evidence .

Key Research Findings

- Physicochemical Properties: Methyl and hydroxy substituents linearly correlate with boiling point elevation and solubility reduction. For example, 3-hexanone (b.p. ~124°C) vs. 4-hydroxy-2,2,5,5-tetramethyl-3-hexanone (estimated b.p. >180°C) .

- Toxicological Gaps: Limited data exist for hydroxy- and methyl-substituted variants, necessitating further studies to establish exposure guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.